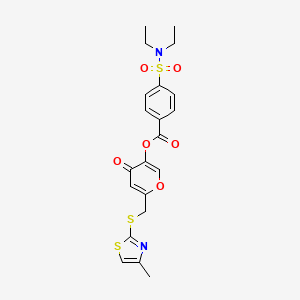

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Description

The compound 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a structurally complex molecule featuring:

- A 4-oxo-4H-pyran-3-yl core, which is a lactone ring system with ketone functionality.

- A thioether linkage connecting the pyran ring to a 4-methylthiazol-2-yl heterocycle, a sulfur-containing aromatic ring known for bioactivity in medicinal chemistry.

- A benzoate ester substituted with a N,N-diethylsulfamoyl group, a polar moiety that may enhance solubility and receptor binding.

While direct synthesis data for this compound are unavailable in the provided evidence, analogous synthetic routes suggest it could be synthesized via:

Friedel-Crafts acylation to form the pyran core (as in ) .

Thioether formation between the pyran and thiazole moieties using α-halogenated ketones (as in ) .

Esterification of the benzoic acid derivative with the diethylsulfamoyl group (as in ) .

Potential applications include antimicrobial or enzyme-inhibitory activity, inferred from structurally related compounds (e.g., thiazole-linked pyran derivatives in and sulfonamide-containing benzoates in ) .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6S3/c1-4-23(5-2)32(26,27)17-8-6-15(7-9-17)20(25)29-19-11-28-16(10-18(19)24)13-31-21-22-14(3)12-30-21/h6-12H,4-5,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVHAXMABJQEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Moiety: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Attachment of the Thiazole to the Pyran Ring: The thiazole derivative is then reacted with a pyranone derivative through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate.

Introduction of the Benzoate Group: The final step involves the esterification of the intermediate with 4-(N,N-diethylsulfamoyl)benzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

Reduction: The carbonyl group in the pyran ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, bases like sodium hydroxide.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Amide or ether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, derivatives of this compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Research into these properties could lead to the development of new therapeutic agents.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and pyran rings could facilitate binding to specific molecular targets, while the benzoate group might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Research Implications and Gaps

Synthetic Challenges : The thioether and sulfamoyl groups require precise reaction conditions (e.g., basic media for S-alkylation, as in ) .

Contradictory Evidence : While thiazole derivatives in inhibit CYP3A4, the target’s ester group may reduce metabolic stability compared to carboxamides .

Recommendations :

- Prioritize synthesis and in vitro testing for antimicrobial and enzyme-inhibitory activity.

- Explore replacing the ester group with a carboxamide to enhance stability (as in ) .

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound, identified by its CAS number 896305-67-2, serves as a key intermediate in the synthesis of Prulifloxacin, a novel tricyclic quinolone antibiotic. Its structural features, including thiazole and pyran rings, are critical for its biological activity and therapeutic potential.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 378.41 g/mol. The presence of various functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.

Key Structural Features:

- Thiazole Ring: Known for its role in enhancing antibacterial activity.

- Pyran Ring: Contributes to the compound's overall binding affinity and specificity.

- Sulfamoyl Group: Associated with various pharmacological actions including antibacterial and enzyme inhibition.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects due to their ability to modulate critical biological pathways. The thiazole ring may interact with enzymes or receptors, leading to various biological effects such as enzyme inhibition or disruption of cellular processes.

Antibacterial Properties

Studies have shown that compounds similar to this compound demonstrate notable antibacterial activity against several pathogens. The following table summarizes the antibacterial activity of synthesized compounds related to this class:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | Escherichia coli | Weak |

| Compound D | Staphylococcus aureus | Moderate |

| Compound E | Pseudomonas aeruginosa | Strong |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. It has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases.

Key Findings:

- Acetylcholinesterase Inhibition: Compounds in this class exhibited strong inhibitory effects, indicating potential use in treating conditions like Alzheimer's disease.

- Urease Inhibition: The compound demonstrated significant urease inhibitory activity, which could be beneficial in managing urinary tract infections.

Case Studies

- Antimicrobial Evaluation : A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various synthesized compounds for their antimicrobial properties. It found that compounds structurally related to our target compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum efficacy .

- Enzyme Interaction Studies : Research conducted on the enzyme inhibition properties of similar compounds indicated that the sulfamoyl moiety is crucial for enhancing enzyme binding affinity. This study utilized docking simulations to elucidate binding interactions with AChE and urease .

Q & A

Q. What synthetic strategies are typically employed to prepare derivatives of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate, and what intermediates are critical?

Methodological Answer: The synthesis involves multi-step organic reactions, often starting with the preparation of thiazole and pyran intermediates. For example:

- Step 1: Synthesis of the 4-methylthiazole-2-thiol intermediate via nucleophilic substitution (e.g., using 4-methylthiazole and a thiol reagent under reflux) .

- Step 2: Functionalization of the pyran ring. The 4-oxo-4H-pyran-3-yl core is typically modified via esterification with a benzoic acid derivative. For instance, coupling with 4-(N,N-diethylsulfamoyl)benzoyl chloride in the presence of a base like triethylamine .

- Critical Intermediates:

- Thiazole-thiol intermediate (purity >95% by HPLC).

- Activated ester intermediate (e.g., acyl chloride) for benzoate formation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- 1H/13C NMR: Focus on diagnostic signals:

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and fragmentation patterns (e.g., loss of SO2N(Et)2 group at m/z ~123).

- IR Spectroscopy: Confirm ester C=O stretch (~1740 cm⁻¹) and sulfonamide S=O stretches (~1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound, particularly regarding sulfamoyl and thiazole substituents?

Methodological Answer:

-

Substituent Variation:

-

Experimental Design:

Q. What strategies resolve contradictions in biological activity data between structurally similar derivatives?

Methodological Answer:

- Case Study: A derivative with a 4-fluorobenzoate group showed high anticancer activity in one study but low activity in another.

- Resolution:

Verify assay conditions (e.g., cell line specificity, incubation time).

Perform dose-response curves (IC50) to account for potency variations.

Use molecular docking to assess target binding consistency (e.g., kinase active sites) .

- Example: A 4-chloro analog exhibited contradictory antimicrobial results. Re-evaluation under standardized CLSI guidelines resolved variability .

Q. What in silico methods are recommended to predict interactions with enzymes like CYP3A4?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model the compound’s binding to CYP3A4’s heme pocket. Focus on:

- Hydrogen bonding with Thr309 and Glu374.

- π-π stacking with phenylalanine residues (e.g., Phe304) .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of the enzyme-ligand complex.

- Validation: Compare predictions with in vitro CYP3A4 inhibition assays (e.g., fluorogenic substrate assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.